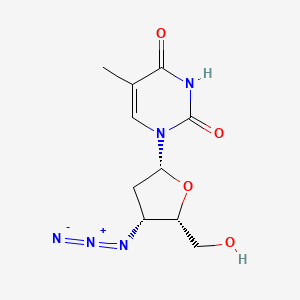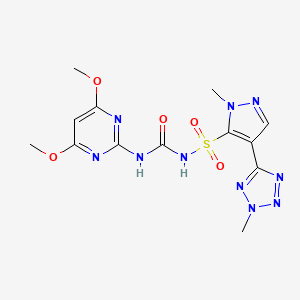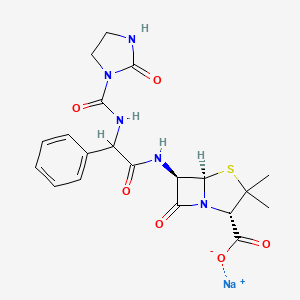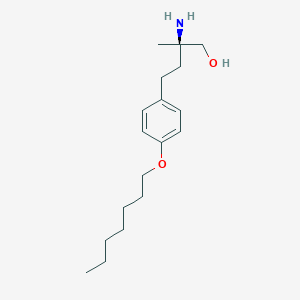
AZT (threo)
Vue d'ensemble
Description
This compound has been extensively studied for its chemical structure, biological activity, and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: AZT (threo) can be synthesized through various methods. One common approach involves the use of threonine aldolases, which catalyze the aldol condensation of aldehyde and glycine to produce β-hydroxy-α-amino acids under mild conditions . This method is advantageous due to its high stereoselectivity and the ability to produce highly functional compounds without the need for protection/deprotection steps .
Industrial Production Methods: Industrial production of AZT (threo) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as threonine aldolases, has been explored to enhance the efficiency and selectivity of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: AZT (threo) undergoes various chemical reactions, including reduction, substitution, and rearrangement. For instance, it can be reduced by thiols to form multiple products, including 3’-amino-3’-deoxythymidine . It can also participate in substitution reactions, such as the Mitsunobu reaction, which allows the displacement of an -OH group with a nucleophile .
Common Reagents and Conditions: Common reagents used in the reactions of AZT (threo) include dithiothreitol for reduction reactions and azide ions for substitution reactions . The conditions for these reactions typically involve mild temperatures and neutral pH to ensure high selectivity and yield.
Major Products Formed: The major products formed from the reduction of AZT (threo) include 3’-amino-3’-deoxythymidine and other derivatives such as 2,3’-anhydro-β-D-threo-thymidine . These products are often analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Applications De Recherche Scientifique
AZT (threo) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of β-hydroxy-α-amino acids, which are important precursors for pharmaceuticals . In biology and medicine, AZT (threo) is studied for its potential as an anticancer agent, showing significant inhibitory effects on cancer cell proliferation . Additionally, it is used in the development of antiretroviral therapies for the treatment of HIV infections .
Mécanisme D'action
AZT (threo) exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses . The compound is a structural analog of thymidine, and its incorporation into viral DNA prevents the formation of phosphodiester linkages, leading to chain termination and inhibition of viral replication . This mechanism is highly selective, with AZT (threo) showing roughly 100-fold more activity against HIV reverse transcriptase than human DNA polymerases .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to AZT (threo) include other nucleoside reverse transcriptase inhibitors such as lamivudine and stavudine . These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties.
Uniqueness of AZT (threo): AZT (threo) is unique due to its high selectivity for HIV reverse transcriptase and its ability to inhibit viral replication effectively . Additionally, its structural analog, thymidine, makes it a convenient starting point for the synthesis of various derivatives with potential therapeutic applications .
Propriétés
IUPAC Name |
1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMLICNUCNMMY-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224710 | |
| Record name | AZT (threo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73971-82-1 | |
| Record name | AZT (threo) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073971821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZT (threo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-EPIZIDOVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P26XQA0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















